Ethyl Trifluoropyruvate
CAS No.: 13081-18-0
Cat. No.: VC21144627
Molecular Formula: C5H5F3O3
Molecular Weight: 170.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13081-18-0 |
---|---|
Molecular Formula | C5H5F3O3 |
Molecular Weight | 170.09 g/mol |
IUPAC Name | ethyl 3,3,3-trifluoro-2-oxopropanoate |
Standard InChI | InChI=1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3 |
Standard InChI Key | KJHQVUNUOIEYSV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)C(F)(F)F |
Canonical SMILES | CCOC(=O)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structure
Ethyl trifluoropyruvate (ETFP) is a trifluoromethylated α-ketoester characterized by its trifluoromethyl group adjacent to a carbonyl functionality. The compound possesses high electrophilicity due to the electron-withdrawing effects of both the trifluoromethyl and ester groups, making it particularly reactive in various organic transformations .
Basic Information
Parameter | Value |
---|---|
Chemical Name | Ethyl trifluoropyruvate |
IUPAC Name | Ethyl 3,3,3-trifluoro-2-oxopropanoate |
CAS Number | 13081-18-0 |
Molecular Formula | C5H5F3O3 |
Molecular Weight | 170.09 g/mol |
InChIKey | KJHQVUNUOIEYSV-UHFFFAOYSA-N |
LogP | -0.05 |
Common Synonyms
The compound is known by multiple names in the scientific literature, including:
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Ethyl 2-oxo-3,3,3-trifluoropropionate
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Ethyl 3,3,3-trifluoropyruvate
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E-TFPA
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Threefluorideethylpyruvate
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Trifluoropyruvic acid ethyl ester
Physical and Chemical Properties
Ethyl trifluoropyruvate exists as a clear liquid at room temperature with distinctive physical and chemical characteristics that influence its handling, storage, and applications in laboratory settings.
Physical Properties
Property | Value |
---|---|
Physical State | Liquid |
Color | Clear colorless to pale yellow |
Boiling Point | 42°C (literature value) |
Density | 1.283 g/mL at 25°C |
Vapor Pressure | 12.49 hPa at 25°C |
Refractive Index | 1.3405 at 20°C |
Flash Point | 31°C (88°F) |
Solubility | Miscible with dichloromethane |
Stability and Reactivity
Ethyl trifluoropyruvate is stable under normal handling and storage conditions but exhibits moisture sensitivity. The compound should be stored under inert atmosphere at 2-8°C to maintain its purity and reactivity .
As a highly electrophilic species, it reacts readily with nucleophiles, particularly at the carbonyl carbon. The reactivity is enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. Key reactivity parameters include:
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Incompatibility with strong oxidizing agents
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Potential hazardous decomposition when exposed to heat
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Stability under normal storage conditions
Applications in Synthetic Chemistry
Ethyl trifluoropyruvate has emerged as a valuable building block in modern organic synthesis, particularly in medicinal chemistry and pharmaceutical research.
Pharmaceutical Applications
The compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anti-cancer agents, and antibiotics. Its unique structure contributes to the development of fluorinated bioactive molecules with enhanced metabolic stability and binding affinity .
Synthetic Building Block
Ethyl trifluoropyruvate serves as a key precursor for the synthesis of:
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Trifluoromethylated amino acids and peptides
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Fluorinated heterocycles with potential biological activity
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Chiral fluorinated compounds with applications in asymmetric synthesis
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Various bioactive molecules containing the trifluoromethyl group
Recent Research Applications
Recent studies have demonstrated the utility of ethyl trifluoropyruvate in:
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Three-component cyclization reactions with methyl ketones and amino alcohols to form bicyclic γ-lactams, leading to trifluoromethyl-substituted tetrahydropyrrolo derivatives
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Synthesis of both enantiomers of α-trifluoromethyl proline and (S)-α-trifluoromethyl prolinol through diastereoselective allylation reactions
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Highly enantioselective organocatalytic hydroxyalkylation of indoles, producing chiral building blocks for pharmaceutical applications
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Development of sustainable chemical processes aligned with green chemistry principles
Synthetic Methodologies
Preparation Methods
One documented synthesis method involves the oxidation of ethyl 3,3,3-trifluorolactate:
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Dissolution of ethyl 3,3,3-trifluorolactate in acetonitrile
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Addition of sodium hypochlorite pentahydrate as the oxidizing agent
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Stirring at 20°C for 30 minutes
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Quenching with sodium thiosulfate pentahydrate
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Addition of sodium hydrogencarbonate and sodium sulfate
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Filtration and simple distillation (up to 48°C/0.5 kPa)
This method reportedly provides ethyl trifluoropyruvate in 69% total yield with 99% purity .
Multicomponent Reactions
Recent research has showcased the value of ethyl trifluoropyruvate in multicomponent reactions. For example, a three-component cyclization with methyl ketones and amino alcohols produces valuable bicyclic γ-lactams with trifluoromethyl substituents:
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Reaction of ethyl trifluoropyruvate with methyl ketones forms aldol intermediates
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Subsequent cyclization with amino alcohols yields bicyclic products
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Optimization of conditions (solvent selection, temperature, reactant ratios) affects product distribution and yields
Market Analysis and Future Trends
Current Market Status
The global ethyl trifluoropyruvate market is experiencing substantial growth, driven primarily by expanding applications in pharmaceutical research and chemical synthesis. The compound's unique properties make it valuable for various industries, including pharmaceuticals, agrochemicals, and specialty chemicals .
Growth Projections
According to market research, the ethyl trifluoropyruvate market is projected to grow significantly:
Parameter | Projection |
---|---|
Market Size (2023) | 11.76 USD Billion |
Market Size (2024) | 12.26 USD Billion |
Projected Market Size (2032) | 17.19 USD Billion |
CAGR (2024-2032) | 4.31% |
Alternative market projections suggest an even more robust growth rate of 11.3% during the forecast period, indicating strong market potential .
Market Drivers and Trends
Key factors influencing market growth include:
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Increasing demand from the pharmaceutical industry for fluorinated building blocks
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Growing adoption of trifluoromethylation reactions in drug discovery and development
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Rising research activities in medicinal chemistry focusing on fluorinated compounds
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Expanding applications in agrochemicals and specialty materials
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Development of sustainable and environmentally friendly production processes
Hazard Codes | Risk Statements | Safety Statements |
---|---|---|
Xn, C, Xi | 10-22-36/37/38 | 26-37/39-16 |
The compound requires appropriate safety measures:
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